molecular formula C6H7ClN2S B13225463 2-Chloro-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine

2-Chloro-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine

Katalognummer: B13225463
Molekulargewicht: 174.65 g/mol
InChI-Schlüssel: LIDQTXLDHGLOQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine is a heterocyclic compound that features a fused thiazole and pyridine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring onto a pyridine derivative. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives under basic conditions, such as using ethanol and triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process would typically be optimized for scale, involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

2-Chloro-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which 2-Chloro-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine exerts its effects often involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-Chloro-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine include:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .

Eigenschaften

Molekularformel

C6H7ClN2S

Molekulargewicht

174.65 g/mol

IUPAC-Name

2-chloro-4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C6H7ClN2S/c7-6-9-5-4(10-6)2-1-3-8-5/h8H,1-3H2

InChI-Schlüssel

LIDQTXLDHGLOQQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(NC1)N=C(S2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.